Magnesium 7-theophyllineacetate

Description

Historical Trajectories of Methylxanthine and Magnesium Salt Research

The scientific journey of methylxanthines, a class of alkaloids, began centuries ago with their use in common beverages. aps.org Caffeine, theophylline (B1681296), and theobromine (B1682246) are the most prominent naturally occurring methylxanthines, found in coffee, tea, and cocoa. nih.gov Their physiological effects have long been recognized, leading to extensive research into their mechanisms of action and therapeutic potential. Theophylline, or 1,3-dimethylxanthine, has been a cornerstone in the treatment of respiratory diseases for over 80 years. chemos.de

Parallel to this, the biological importance of magnesium has been increasingly appreciated. Recognized as an essential mineral, magnesium is involved in over 300 enzymatic reactions in the human body, crucial for processes like energy production and protein synthesis. materialsproject.org Research into magnesium salts has uncovered their potential in managing a variety of health conditions, including cardiovascular diseases and diabetes. materialsproject.orgmolbase.com The convergence of these two research paths—the study of methylxanthines and the therapeutic exploration of magnesium—forms the historical backdrop for the synthesis of complex compounds like Magnesium 7-theophyllineacetate.

Pharmacological Significance of Theophylline Derivatives in Chemical Biology

Theophylline's primary therapeutic application has been in managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). chemos.deepa.gov Its mechanism of action is multifaceted, involving the inhibition of phosphodiesterase enzymes, which leads to the relaxation of bronchial smooth muscles (bronchodilation), and the antagonism of adenosine (B11128) receptors, which can prevent bronchoconstriction. ontosight.aigoogle.com

The pharmacological versatility of theophylline has prompted chemists to create numerous derivatives to enhance its therapeutic properties. Modifications to the theophylline structure, particularly at the N7 position, have been a key area of investigation. The synthesis of 7-theophyllineacetic acid is a prime example of such a modification, creating a new molecule with altered properties that can be further complexed. The development of such derivatives is driven by the aim to improve efficacy, modify duration of action, or reduce side effects. The creation of metal complexes with xanthine (B1682287) derivatives is a growing field in medicinal chemistry, with studies showing that these complexes can exhibit a range of biological activities, including anticancer and antibacterial properties.

Rationale for Investigating this compound as a Complex Compound

The rationale for creating a complex compound like this compound stems from the potential for synergistic or additive effects between its two components. Theophylline, as a bronchodilator and anti-inflammatory agent, and magnesium, which also plays a role in muscle relaxation and has been shown to have a calming effect on the nervous system, present an intriguing combination. chemos.dematerialsproject.org

One study, while not on the specific complex, demonstrated that theophylline and magnesium can independently inhibit the contraction of mesangial cells, which are involved in regulating glomerular filtration in the kidneys. This suggests that combining these two moieties could offer a dual-pronged approach in certain physiological contexts. The formation of a salt between 7-theophyllineacetic acid and a magnesium ion creates a single chemical entity that delivers both components. This approach is analogous to other combination compounds, such as theophylline magnesium salicylate, which combines a bronchodilator with an anti-inflammatory agent. epa.gov The investigation into this compound is therefore driven by the hypothesis that such a complex could offer unique pharmacological properties derived from its constituent parts.

Overview of Current Academic Research Frontiers and Objectives

The current academic research landscape for this compound appears to be in its nascent stages. While the compound is identified in chemical databases, extensive, peer-reviewed studies detailing its synthesis, characterization, and pharmacological activity are not widely available. nih.gov The primary research frontier, therefore, involves the fundamental characterization of this compound.

Future research objectives would logically include:

Synthesis and Structural Analysis: Developing efficient synthesis methods and determining the precise three-dimensional structure of the complex, for instance, through X-ray crystallography.

Pharmacokinetic and Pharmacodynamic Studies: Investigating how the body absorbs, distributes, metabolizes, and excretes the compound, and elucidating its specific mechanisms of action at the molecular level.

Preclinical Efficacy and Safety: Conducting in vitro and in vivo studies to assess its therapeutic potential and to establish a preliminary safety profile.

The need for such foundational research is highlighted by the lack of detailed public data, with some sources explicitly noting the necessity for further investigation to understand its efficacy and safety.

Compound Data Tables

Table 1: Properties of Constituent and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Pharmacological Role |

| Theophylline | C₇H₈N₄O₂ | 180.16 | Bronchodilator, Adenosine Receptor Antagonist epa.gov |

| Magnesium | Mg | 24.305 | Essential Mineral, Neuromuscular Conduction materialsproject.org |

| 7-Theophyllineacetic Acid | C₉H₁₀N₄O₄ | 238.20 | Theophylline Derivative |

| This compound | C₁₈H₁₈MgN₈O₈ | 498.79 | Complex Compound |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 38953-16-1 |

| PubChem CID | 170349 |

| Molecular Formula | C₁₈H₁₈MgN₈O₈ |

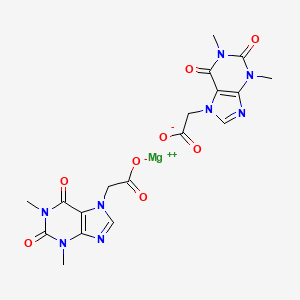

Structure

3D Structure of Parent

Properties

CAS No. |

38953-16-1 |

|---|---|

Molecular Formula |

C18H18MgN8O8 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

magnesium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

InChI |

InChI=1S/2C9H10N4O4.Mg/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2 |

InChI Key |

TYERUTUVDKNUGR-UHFFFAOYSA-L |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Studies of Magnesium 7 Theophyllineacetate

Strategies for the Synthesis of 7-Theophyllineacetic Acid Precursor

The primary precursor for Magnesium 7-theophyllineacetate is 7-theophyllineacetic acid, also known as acefylline. Its synthesis is a critical first step, and various methodologies have been developed to produce this intermediate.

A widely reported method involves the alkylation of theophylline (B1681296) at the N7 position. The traditional approach consists of reacting theophylline with a chloroacetic acid derivative in an alkaline medium. Specifically, theophylline is dissolved in an aqueous solution of sodium hydroxide and heated, followed by the addition of chloroacetic acid. The reaction is maintained at a high temperature (95-100°C) and a basic pH (8-9) for several hours. Upon completion, the solution is cooled and neutralized with a strong acid, such as hydrochloric acid, to precipitate the 7-theophyllineacetic acid product. This method can achieve yields of approximately 86.5%.

A significant drawback of this traditional pathway is the use of chloroacetic acid, a highly toxic and regulated substance, which poses safety and environmental concerns. This has spurred the development of improved and safer synthetic routes.

An alternative strategy begins with a theophylline intermediate, N,N-1,3-dimethyl-4-amino-5-formamido urea piperazine (dimethyl FAU). This intermediate is first reacted with sodium hydroxide to form the theophylline sodium salt in situ. Subsequently, sodium chloroacetate, a less hazardous alternative to chloroacetic acid, is added to complete the alkylation. This method not only enhances safety but also reports higher yields, exceeding 90%, and superior purity of 99.9% or greater. The reaction progress is monitored using Thin Layer Chromatography (TLC), and the pH is carefully controlled between 8 and 12 to ensure the reaction proceeds to completion before the final product is precipitated by acidification. google.com

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Starting Material | Theophylline | N,N-1,3-dimethyl-4-amino-5-formamido urea piperazine (dimethyl FAU) |

| Alkylating Agent | Chloroacetic Acid | Sodium Chloroacetate |

| Key Conditions | 95-100°C, pH 8-9 | pH 8-12, TLC monitoring |

| Reported Yield | ~86.5% | >90% (e.g., 91.5%) google.com |

| Reported Purity | Standard | >99.9% google.com |

| Safety Profile | Uses highly toxic Chloroacetic Acid | Uses safer Sodium Chloroacetate |

Approaches to Salt Formation with Magnesium: Stoichiometric and Catalytic Considerations

The formation of this compound from its acidic precursor is fundamentally an acid-base neutralization reaction. The carboxylic acid group (-COOH) of 7-theophyllineacetic acid reacts with a suitable magnesium-containing base to form the corresponding magnesium salt.

Stoichiometric Approach The most direct and common method for this salt formation is a stoichiometric reaction. Since magnesium is a divalent cation (Mg²⁺) and 7-theophyllineacetic acid is a monoprotic acid, two moles of the acid are required to react with one mole of the magnesium base. The general equation is:

2 C₉H₁₀N₄O₄ (7-theophyllineacetic acid) + Mg(Base) → Mg(C₉H₉N₄O₄)₂ (this compound) + Byproducts

Several magnesium bases can be employed for this purpose:

Magnesium Hydroxide (Mg(OH)₂): Reaction with magnesium hydroxide is a straightforward neutralization that produces water as the sole byproduct.

Magnesium Oxide (MgO): MgO can be used, often requiring heating in an aqueous solution to facilitate the reaction, which also yields water. rsc.org

Magnesium Carbonate (MgCO₃): This reaction produces water and carbon dioxide gas, with the evolution of gas indicating reaction progress.

The choice of base depends on factors like reactivity, purity of the final product, and ease of byproduct removal. The reaction is typically performed in a solvent, such as water or an alcohol-water mixture, in which the acid is soluble. The resulting magnesium salt may then precipitate out of the solution, allowing for isolation by filtration.

Catalytic Considerations For simple acid-base salt formation, catalytic methods are generally not required as the reactions are thermodynamically favorable. However, in broader organic synthesis, magnesium compounds can act as Lewis acid catalysts for various transformations, such as cyclization or hydroxylation reactions. alfachemic.com In the context of forming this compound, the focus remains on ensuring a complete stoichiometric reaction rather than catalytic enhancement. The primary considerations are achieving the correct molar ratio of reactants and selecting appropriate physical conditions to drive the reaction to completion.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions for both the synthesis of the precursor and the final salt formation is crucial for maximizing yield and ensuring high purity, which is essential for any potential research or pharmaceutical application.

For the synthesis of the 7-theophyllineacetic acid precursor, optimization has focused on moving from traditional methods to safer and more efficient processes. Key optimization parameters identified in improved syntheses include:

Reactant Choice: Replacing highly toxic chloroacetic acid with sodium chloroacetate. google.com

Starting Material: Utilizing the "dimethyl FAU" intermediate allows for a more streamlined, one-pot synthesis of the theophylline core and subsequent alkylation, reducing waste and simplifying production steps. google.com

Process Control: The use of TLC to monitor the reaction's completion ensures that the process is not terminated prematurely or run unnecessarily long. Precise pH control (maintaining 8-12) with a weaker base like sodium carbonate prevents potential side reactions and degradation. google.com

Purification: Post-reaction purification steps, such as washing the crude product with hot water and recrystallization, are vital for achieving high purity levels (e.g., 99.95%). google.com

For the subsequent salt formation step, while specific literature for this compound is scarce, optimization would be guided by general principles of salt chemistry:

Solvent Selection: The solvent must effectively dissolve the 7-theophyllineacetic acid and the magnesium base but should ideally lead to the precipitation of the final magnesium salt for easy isolation.

Temperature Control: Warming the reaction mixture can increase the rate of reaction, particularly when using less reactive bases like MgO. rsc.org However, excessive heat could lead to degradation. The cooling process post-reaction is also critical for maximizing crystallization and yield.

Purification of the Salt: The final product would likely be purified by recrystallization from a suitable solvent system to remove any unreacted starting materials or byproducts.

Exploration of Novel Synthetic Pathways and Green Chemistry Principles

Recent synthetic efforts in organic chemistry emphasize the development of novel pathways that are not only efficient but also environmentally benign, adhering to the principles of green chemistry.

The evolution of the synthesis of 7-theophyllineacetic acid provides a clear example of this trend. The shift from chloroacetic acid to sodium chloroacetate is a prime application of the green chemistry principle of using less hazardous chemical syntheses. Furthermore, the development of a one-pot process starting from the "dimethyl FAU" intermediate embodies several green principles, including atom economy and the reduction of intermediate separation and purification steps, which minimizes solvent use and waste generation. google.com

Further exploration into novel pathways could involve:

Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and increase yields in organic synthesis, potentially offering a more energy-efficient route to 7-theophyllineacetic acid.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters like temperature and mixing, leading to higher consistency, safety, and purity of the product.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could further reduce the environmental impact of the synthesis.

For the salt formation step, the primary green consideration is the choice of the magnesium base. Using magnesium hydroxide or carbonate is preferable as the byproducts (water and CO₂) are non-toxic.

Design and Synthesis of Chemically Modified Analogues and Prodrugs for Research Purposes

7-Theophyllineacetic acid serves as a versatile scaffold for the synthesis of a wide array of chemically modified analogues and prodrugs. The carboxylic acid handle provides a convenient attachment point for various functional groups, enabling the exploration of new chemical entities for research.

Esterification: The carboxylic acid can be converted into an ester. For instance, Steglich esterification has been used to couple 7-theophyllineacetic acid with natural products like menthol, thymol, and eugenol. Simple esterification with methanol (B129727) using an acid catalyst yields the corresponding methyl ester, which can serve as an intermediate for further reactions.

Amide Formation: Condensation of 7-theophyllineacetic acid with amino acids or other amine-containing molecules leads to the formation of amides. A series of amides synthesized from 7-theophyllineacetic acid and various amino acid methyl esters have been investigated for their potential as anti-tuberculosis agents.

Hydrazide and Triazole Derivatives: The methyl ester of 7-theophyllineacetic acid can be reacted with hydrazine to form 7-acetohydrazide of theophylline. This hydrazide is a key building block for synthesizing more complex heterocyclic structures, such as 1,2,4-triazole hybrids, which have been explored as potential anti-cancer agents.

Prodrugs: The chemical structure can be modified to create prodrugs, which are inactive compounds that are converted into the active form in vivo. For example, 7,7'-acylditheophylline derivatives have been synthesized as potential controlled-release prodrugs of theophylline.

| Modification Type | Reactants/Reagents | Resulting Moiety | Research Purpose |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl Ester | Synthetic Intermediate |

| Amide Formation | Amino Acid Methyl Esters | Amide-linked Amino Acid | Anti-tuberculosis Agents |

| Hydrazide Formation | Hydrazine Monohydrate | Acetohydrazide | Intermediate for Heterocycles |

| Triazole Hybrid Synthesis | Phenyl isothiocyanate, base | 1,2,4-Triazole Hybrid | Anti-cancer Agents |

Advanced Analytical and Spectroscopic Characterization in Research of Magnesium 7 Theophyllineacetate

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating Magnesium 7-theophyllineacetate from its starting materials, by-products, and degradation products. These techniques are fundamental for both qualitative purity checks and precise quantitative measurements.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a critical step in its characterization.

A typical approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture. For the analysis of theophylline (B1681296) and its derivatives, various mobile phase compositions have been successfully employed, often consisting of a mixture of water or a buffer with an organic modifier like methanol (B129727) or acetonitrile. nih.govuobasrah.edu.iqasianpharmtech.com The addition of an acid, such as acetic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylate group in the theophyllineacetate ligand. biocompare.com

Detection is commonly achieved using a UV detector, as the purine (B94841) ring system of theophylline exhibits strong absorbance in the UV region, typically around 270-280 nm. nih.govuobasrah.edu.iq A photodiode array (PDA) detector can be particularly useful as it provides spectral information, aiding in peak identification and purity assessment.

A hypothetical HPLC method for this compound could be developed and validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. uobasrah.edu.iq

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of the analyte from impurities. |

| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (30:70 v/v) | Elutes the compound with good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |

| Detection | UV at 272 nm | Provides high sensitivity for the theophylline moiety. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

Gas Chromatography (GC) for Volatile Impurities Analysis

While this compound itself is not suitable for Gas Chromatography (GC) due to its low volatility and thermal lability, GC is an essential tool for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process. Such impurities could include residual solvents (e.g., ethanol, dichloromethane) or volatile by-products. shimadzu.com

Headspace GC is a particularly effective technique for this purpose, as it allows for the analysis of volatile compounds in a solid or liquid matrix without injecting the non-volatile components onto the GC column. shimadzu.com For the analysis of residual solvents, a polar capillary column, such as one coated with polyethylene (B3416737) glycol (WAX), is often used. nih.gov

The method would be validated for the specific potential impurities, ensuring adequate sensitivity (limit of detection and quantification) and accuracy. Flame Ionization Detection (FID) is a common choice for this application due to its broad response to organic compounds. nih.gov For identification of unknown volatile peaks, GC coupled with Mass Spectrometry (GC-MS) is the definitive method. nih.gov

Table 2: Illustrative GC-HS Conditions for Volatile Impurity Analysis

| Parameter | Example Condition | Rationale |

| Column | DB-WAX, 30 m x 0.32 mm, 0.5 µm | Appropriate for the separation of polar volatile solvents. |

| Carrier Gas | Helium or Nitrogen | Inert carrier gas for GC. |

| Oven Program | 40°C (5 min), then ramp to 200°C at 10°C/min | Separates a wide range of volatile impurities with different boiling points. |

| Injector | Headspace Sampler | Introduces only volatile components into the GC system. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing high sensitivity. |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic and organometallic compounds in solution. uobasrah.edu.iqderpharmachemica.comresearchgate.netnih.govhmdb.ca For this compound, ¹H and ¹³C NMR would be fundamental for confirming the structure of the theophyllineacetate ligand.

In the ¹H NMR spectrum, one would expect to see signals corresponding to the methyl protons, the C-H proton of the imidazole (B134444) ring, and the methylene (B1212753) protons of the acetate (B1210297) group. nih.govdrugbank.com The coordination of the magnesium ion to the carboxylate group of the theophyllineacetate ligand would likely induce shifts in the signals of the nearby protons, particularly the methylene protons, compared to the free ligand. syr.edu

¹³C NMR spectroscopy would provide complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the purine ring and the carboxylate group would appear at the downfield end of the spectrum. The coordination of magnesium could also influence the chemical shift of the carboxylate carbon. syr.edu

Table 3: Predicted ¹H NMR Chemical Shifts for Theophylline-7-acetic Acid Ligand

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ (1) | ~3.2 | Singlet |

| N-CH₃ (3) | ~3.4 | Singlet |

| N-CH₂-COO | ~5.0 | Singlet |

| C-H (8) | ~7.8 | Singlet |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coordination to Mg²⁺ may cause slight shifts. |

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the xanthine (B1682287) ring and the carboxylate group. A key diagnostic feature would be the position of the carboxylate stretching bands. In the free theophyllineacetic acid, a strong band for the C=O of the carboxylic acid would be observed around 1700-1730 cm⁻¹. Upon deprotonation and coordination to magnesium, this would be replaced by two bands: an asymmetric stretching vibration (ν_as) around 1550-1610 cm⁻¹ and a symmetric stretching vibration (ν_s) around 1400-1440 cm⁻¹. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.

Other characteristic bands would include C-H stretching and bending vibrations, C-N stretching, and the skeletal vibrations of the purine ring. researchgate.net

Table 4: Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Xanthine) | Stretching | ~1650-1700 |

| COO⁻ (Carboxylate) | Asymmetric Stretching | ~1550-1610 |

| COO⁻ (Carboxylate) | Symmetric Stretching | ~1400-1440 |

| C-H (Alkyl, Aryl) | Stretching | ~2900-3100 |

| C-N | Stretching | ~1200-1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For a salt-like compound such as this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization techniques.

In positive-ion mode ESI-MS, one might observe ions corresponding to the protonated ligand [Theophyllineacetic acid + H]⁺ and potentially complexes involving magnesium, such as [Mg(Theophyllineacetate)]⁺. In negative-ion mode, the deprotonated ligand [Theophyllineacetate]⁻ would be readily observed. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the ions, which can be used to confirm the elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation patterns of the parent ions. The fragmentation of the theophyllineacetate ligand would be expected to show characteristic losses, such as the loss of CO₂ from the carboxylate group, and fragmentation of the purine ring, which can further confirm the structure.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity

In a typical XRD analysis of a crystalline powder, the sample is scanned over a range of 2θ angles, and the resulting diffraction pattern reveals a series of peaks at specific angles. The position and intensity of these peaks are unique to the crystalline structure of the material. While specific XRD data for this compound is not widely published, studies on related metal-theophylline complexes provide a framework for what would be expected. For instance, the analysis of other divalent metal complexes of theophylline has shown that they form crystalline structures. researchgate.net It is anticipated that this compound would also exhibit a distinct diffraction pattern, confirming its formation as a new crystalline entity.

The analysis of the diffraction pattern allows for the calculation of the lattice parameters (a, b, c, α, β, γ), which define the size and shape of the unit cell. These parameters are essential for a complete structural elucidation. As an illustrative example, the table below shows hypothetical lattice parameters for a crystalline compound, demonstrating the type of data obtained from XRD analysis.

Interactive Table 1: Representative Crystal Lattice Parameters from XRD Analysis

| Parameter | Value |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Crystal System | Monoclinic |

Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.

Furthermore, the sharpness of the diffraction peaks can provide information about the crystallinity of the sample. Broad peaks may indicate small crystallite size or the presence of lattice strain.

Thermal Analysis Techniques for Stability and Phase Transitions Research

Thermal analysis techniques are instrumental in determining the thermal stability, decomposition profile, and phase transitions of a compound. These methods involve measuring a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and composition of compounds, including the presence of solvent or water molecules in the crystal lattice.

For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose. Studies on related theophylline complexes have shown that the thermal decomposition often occurs in distinct steps. ubbcluj.ro For instance, an initial weight loss at lower temperatures (around 100-150 °C) could indicate the loss of water molecules, suggesting the compound may exist as a hydrate. Subsequent weight loss at higher temperatures would correspond to the decomposition of the organic ligand, 7-theophyllineacetate, and finally, the formation of a metal oxide residue (in this case, magnesium oxide) at very high temperatures.

The data obtained from TGA can be presented in a table summarizing the decomposition steps, temperature ranges, and corresponding weight losses.

Interactive Table 2: Representative TGA Data for a Metal-Theophylline Complex

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |

| 1 | 90 - 140 | 7.5 | Loss of coordinated water molecules |

| 2 | 280 - 450 | 65.2 | Decomposition of theophyllineacetate ligand |

| 3 | > 600 | - | Stable residue (MgO) |

Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions.

In the context of this compound, a DSC thermogram would provide information on its melting point, which is a key indicator of purity. A sharp endothermic peak would correspond to the melting of the crystalline compound. The presence of other thermal events, such as exothermic peaks, could indicate crystallization or decomposition processes. DSC curves of related theophylline complexes have been used to provide information on their thermal stabilities and decomposition. researchgate.net The melting point of theophylline itself is around 271-275 °C. The complexation with magnesium acetate would be expected to alter this melting behavior.

Interactive Table 3: Representative DSC Data for a Crystalline Compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Endotherm (Melting) | 295.5 | 301.2 | 120.4 |

| Exotherm (Decomposition) | 320.1 | 325.8 | -85.6 |

Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.

Elemental Analysis for Empirical Formula Validation and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is crucial for validating the proposed empirical formula and confirming the stoichiometry of the synthesized compound.

For this compound, with a proposed molecular formula of C₁₈H₁₈MgN₈O₈, the theoretical elemental composition can be calculated. The experimentally determined values from an elemental analyzer should be in close agreement with these theoretical values, typically within a ±0.4% margin of error, to confirm the purity and identity of the compound.

The comparison between the calculated and found elemental percentages is a critical step in the characterization of a new chemical entity.

Interactive Table 4: Elemental Analysis Data for this compound (C₁₈H₁₈MgN₈O₈)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 44.42 | 44.38 |

| Hydrogen (H) | 3.73 | 3.78 |

| Nitrogen (N) | 23.02 | 22.95 |

Note: The experimental data in this table is for illustrative purposes and does not represent actual data for this compound.

Molecular and Structural Research on Magnesium 7 Theophyllineacetate

Elucidation of the Coordination Chemistry of Magnesium in the Compound

The coordination chemistry of magnesium in Magnesium 7-theophyllineacetate is central to its structure and potential function. Magnesium, as a small, doubly charged cation, typically favors a hexacoordinate octahedral geometry, often satisfied by binding to water molecules or other ligands with oxygen or nitrogen donor atoms. In the case of this compound, the magnesium ion is chelated by two theophylline-7-acetate (B8272037) ligands.

The theophylline-7-acetate anion presents two primary coordination sites: the carboxylate group and the nitrogen atoms of the theophylline (B1681296) ring system. The crystal structure of theophylline-7-acetic acid reveals a planar xanthine (B1682287) system, with the acetic acid moiety extending from the N7 position. Upon deprotonation to form the acetate (B1210297), the carboxylate group becomes the principal site for coordination with the magnesium ion.

The coordination of the magnesium ion is completed by water molecules, resulting in a hydrated salt. The general coordination environment can be described as [Mg(H₂O)₄(7-theophyllineacetate)₂]. In this arrangement, the two theophylline-7-acetate ligands likely coordinate to the magnesium center in a monodentate fashion through one of the carboxylate oxygen atoms. The remaining four coordination sites on the magnesium ion are occupied by water molecules. This results in a classic octahedral coordination geometry around the magnesium ion, a common feature in hydrated magnesium carboxylate salts.

Table 1: Coordination Environment of Magnesium in a Hypothesized [Mg(H₂O)₄(7-theophyllineacetate)₂] Complex

| Central Ion | Ligands | Coordination Number | Geometry |

| Mg²⁺ | 2 x 7-theophyllineacetate, 4 x H₂O | 6 | Octahedral |

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound is dictated by a network of intermolecular interactions, primarily hydrogen bonds. The presence of multiple hydrogen bond donors (water molecules, N-H groups of the theophylline ring) and acceptors (carboxylate oxygens, carbonyl oxygens, and nitrogen atoms of the theophylline ring) allows for the formation of a robust, three-dimensional supramolecular architecture.

The coordinated water molecules are pivotal in establishing this network, acting as bridges between adjacent complex units. They can form hydrogen bonds with the carboxylate oxygen atoms of neighboring theophylline-7-acetate ligands and with the carbonyl oxygens and nitrogen atoms of the theophylline rings. Furthermore, the N-H group of the theophylline ring can participate in hydrogen bonding with the carboxylate group of an adjacent molecule.

Conformational Analysis and Molecular Flexibility Studies

The conformational flexibility of this compound primarily resides in the theophylline-7-acetic acid ligand. The bond between the N7 atom of the theophylline ring and the methylene (B1212753) carbon of the acetate group allows for rotational freedom. This rotation dictates the orientation of the carboxylate group relative to the purine (B94841) ring system.

Upon coordination to the magnesium ion, the conformational freedom of the ligand is somewhat restricted. The energy of the system is minimized when the carboxylate group is positioned to allow for optimal coordination with the metal center while minimizing steric hindrance with the bulky theophylline moiety and the coordinated water molecules. Computational modeling studies can provide insights into the preferred conformations and the energy barriers associated with rotational isomers.

Polymorphism and Amorphous Forms Research in Solid-State Chemistry

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of pharmaceutical compounds. While specific studies on the polymorphism of this compound are not widely available, research on related compounds, such as ambroxol (B1667023) theophylline-7-acetate, has revealed the existence of multiple polymorphs and solvated forms. nih.gov This suggests that this compound may also exhibit polymorphic behavior.

Different polymorphs would arise from variations in the crystal packing and intermolecular interactions, potentially influenced by crystallization conditions such as solvent, temperature, and saturation. An amorphous form, lacking long-range crystalline order, is also a possibility. The physical properties, including solubility and dissolution rate, can vary significantly between different polymorphic and amorphous forms.

Hydration States and Solvate Formation Studies

As established in the coordination chemistry, this compound is a hydrated salt. The number of water molecules in the crystal structure can vary, leading to different hydration states. The tetrahydrate, [Mg(H₂O)₄(7-theophyllineacetate)₂], is a likely stable form.

The water molecules in the crystal lattice can be classified as either coordinated water, directly bonded to the magnesium ion, or lattice water, held within the crystal structure by hydrogen bonds. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can be employed to determine the number and nature of the water molecules. TGA would show distinct mass loss steps corresponding to the removal of lattice and then coordinated water upon heating.

Beyond hydration, the formation of other solvates is also possible when crystallized from different organic solvents. The nature of the solvent can influence the crystal packing and potentially lead to the incorporation of solvent molecules into the crystal lattice.

Preclinical and Mechanistic Investigations of Magnesium 7 Theophyllineacetate

Cellular and Subcellular Target Identification and Ligand Binding Assays

Enzymatic Modulation and Cofactor Interactions at the Molecular Level

Magnesium is a well-established cofactor for over 600 enzymatic reactions and an activator for an additional 200 enzymes. Its interaction with adenosine (B11128) triphosphate (ATP) is fundamental to cellular bioenergetics, where the Mg-ATP complex is the biologically active form of ATP.

Magnesium plays a critical role in the function of ATPases, enzymes that catalyze the hydrolysis of ATP. For instance, magnesium has been shown to reverse the increased Ca2+-ATPase activity in the striatum induced by certain drugs. The Mg-ATP complex is essential for the activity of many ATPases, facilitating the transfer of phosphate groups.

The cyclic adenosine monophosphate (cAMP) signaling pathway is a key regulator of numerous cellular functions. Research suggests a hormonal cAMP-dependent regulation of Mg2+ reabsorption in the kidney. Specifically, cAMP signaling can potentiate the activity of the transient receptor potential melastatin type 6 (TRPM6) epithelial Mg2+ channels by promoting their accumulation at the plasma membrane and increasing their single-channel conductance. This process is believed to involve the direct stimulatory action of protein kinase A on the plasma membrane trafficking and function of these ion channels.

Ion Channel Regulation and Transporter Affinity Studies in Isolated Systems

Magnesium is a significant regulator of various ion channels and transporters. Eukaryotic cells have specific magnesium transport proteins, and the study of prokaryotic MgtE and CorA magnesium transport systems has provided insight into the structural basis of Mg2+ selectivity and regulation.

One of the most well-documented roles of magnesium in the nervous system is its interaction with the N-methyl-D-aspartate (NMDA) receptor. Magnesium acts as a voltage-dependent blocker of the NMDA receptor's ion channel. This blockade is crucial for preventing excessive calcium influx, which can lead to excitotoxicity and neuronal cell death. The activity and voltage dependence of the NMDA receptor channel block by other organic cations are strongly influenced by the presence of magnesium ions, which compete for a binding site within the channel pore.

Magnesium functions as a natural physiological calcium channel blocker. It can modulate the activity of calcium channels, thereby controlling the influx of calcium ions into cells. This antagonistic relationship with calcium is vital for regulating vascular smooth muscle tone and contractility. Extracellular magnesium is thought to inhibit calcium current in vascular smooth muscle cells by two primary mechanisms: stabilizing the excitable membranes and directly binding to the calcium channels.

Table 1: Summary of Magnesium's Known Mechanistic Roles

| Mechanism | Description | Key Findings |

|---|---|---|

| Enzymatic Cofactor | Acts as a cofactor for over 600 enzymes and an activator for 200 more. | Essential for the activity of kinases, phosphatases, and ATPases by forming a complex with ATP. |

| NMDA Receptor Antagonism | Voltage-dependent block of the NMDA receptor ion channel. | Prevents excessive Ca2+ influx and excitotoxicity. |

| Calcium Channel Modulation | Functions as a physiological calcium channel blocker. | Modulates vascular tone and contractility by competing with Ca2+ for binding sites. |

| cAMP Pathway Regulation | Involved in the cAMP-dependent regulation of Mg2+ reabsorption. | cAMP signaling potentiates TRPM6 Mg2+ channel activity. |

Investigation of Neurotransmitter System Modulation in In Vitro Models

There is a lack of available scientific literature detailing the in vitro investigation of Magnesium 7-theophyllineacetate's effects on neurotransmitter systems.

Glutamatergic System Interactions

No specific in vitro studies on the interaction of this compound with the glutamatergic system were found in the available scientific literature.

GABAergic System Agonism

No preclinical research specifically investigating the agonistic effects of this compound on the GABAergic system could be identified.

Adrenergic and Serotonergic Pathway Research

Preclinical research on the modulation of adrenergic and serotonergic pathways specifically by this compound is not available in the current scientific literature.

Oxidative Stress Pathways and Antioxidant System Interactions in Cellular Research Models

There is no available research on the interactions of this compound with oxidative stress pathways or antioxidant systems in cellular models.

Anti-inflammatory Signaling Pathways Elucidation in Preclinical Models

No preclinical models elucidating the anti-inflammatory signaling pathways of this compound were found in the scientific literature.

Bronchodilatory Mechanisms Research at the Cellular and Tissue Level (preclinical, non-clinical)

There is a lack of preclinical and non-clinical research at the cellular and tissue level investigating the bronchodilatory mechanisms of this compound.

Molecular Interactions with Nucleic Acids and Protein Synthesis Pathways

Currently, there is a lack of direct evidence detailing the specific interactions of this compound with nucleic acids (DNA and RNA) and protein synthesis machinery. However, the individual actions of magnesium and theophylline (B1681296) derivatives provide a basis for postulating potential mechanisms.

The magnesium ion (Mg²⁺) is fundamental to numerous processes involving nucleic acids and protein synthesis. It is a crucial cofactor for enzymes involved in the synthesis of purine (B94841) and pyrimidine nucleotides, the building blocks of DNA and RNA. Magnesium ions are also essential for DNA replication, its transcription into RNA, and the subsequent translation of RNA into protein. The structural integrity of nucleic acids is also dependent on magnesium, which helps to stabilize their complex three-dimensional structures. For instance, magnesium acetate (B1210297) has been shown to induce a conformational change in E. coli primase, a key enzyme in DNA replication, highlighting the ion's direct influence on the proteins of this pathway nih.govacs.org.

Theophylline and its derivatives, on the other hand, are not known to be classical DNA-binding agents like intercalators or groove binders, which directly interact with the helical structure of DNA atdbio.com. Instead, their effects are often mediated through interactions with proteins involved in cellular signaling pathways. For example, theophylline has been observed to induce programmed cell death (apoptosis) in certain cancer cell lines by reducing the intracellular levels of Bcl-2, an anti-apoptotic protein researchgate.net. This suggests an indirect influence on cellular processes by modulating the expression or activity of proteins that regulate cell survival, rather than a direct interaction with nucleic acids.

Derivatives of 7-theophyllineacetic acid have been synthesized and investigated for their biological activity, which appears to be linked to influencing cellular pathways rather than direct nucleic acid interaction. These studies form the basis for understanding how the theophylline moiety of this compound might behave at a molecular level.

Theoretical and Computational Chemistry Studies of Magnesium 7 Theophyllineacetate

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of Magnesium 7-theophyllineacetate. imanagerpublications.comrsc.org These calculations can provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

Electronic Structure and Reactivity: The optimized molecular geometry reveals the spatial arrangement of the atoms and the coordination of the magnesium ion with the theophylline-7-acetate (B8272037) ligands. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the compound's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. imanagerpublications.com For a molecule like this compound, the HOMO is likely to be located on the electron-rich xanthine (B1682287) ring of theophylline (B1681296), while the LUMO may be distributed across the purine-2,6-dione (B11924001) system.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). The negative regions, likely around the oxygen atoms of the carbonyl and carboxylate groups, are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. imanagerpublications.com

Table 1: Representative Quantum Chemical Properties of a Theophylline Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.28 eV |

| LUMO Energy | -1.29 eV |

| HOMO-LUMO Gap | 4.99 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data for a theophylline derivative, illustrating typical values obtained from DFT calculations. The actual values for this compound would require specific calculations.

Spectroscopic Properties: Theoretical calculations can also predict vibrational spectra (infrared and Raman), which arise from the molecule's vibrational modes. capes.gov.br By simulating these spectra, researchers can assign the observed experimental bands to specific molecular motions, aiding in the structural characterization of the compound. For this compound, the coordination of the magnesium ion to the carboxylate group of theophylline-7-acetate would induce characteristic shifts in the vibrational frequencies of the C=O and C-O bonds, which can be precisely modeled.

Molecular Docking and Ligand-Protein Interaction Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netrsc.orgresearchgate.netsierrajournals.com For this compound, theophylline is known to be an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterase (PDE) enzymes. nih.gov Molecular docking studies can elucidate the binding modes of the theophylline-7-acetate anion within the active sites of these proteins.

Table 2: Illustrative Molecular Docking Results of a Theophylline Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Phe168, Leu249, Asn253 |

| Hydrogen Bonds | 2 (with Asn253) |

This table provides a hypothetical example of docking results. The actual interacting residues and binding affinity for this compound would depend on the specific protein target.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the influence of the solvent over time. rowan.eduyoutube.comresearchgate.netyoutube.com For this compound, MD simulations can be used to explore the conformational landscape of the theophylline-7-acetate anion and its interaction with the magnesium ion and surrounding water molecules.

Conformational Stability: The acetate (B1210297) side chain of theophylline-7-acetate has rotational freedom, and MD simulations can reveal the preferred conformations in solution. The stability of the coordination of the magnesium ion with the carboxylate groups can also be assessed by monitoring the Mg-O distances and coordination numbers throughout the simulation. These simulations can help to understand whether the magnesium ion remains coordinated to two theophylline-7-acetate ligands or if it interacts with water molecules to form a hydrated complex. nih.gov

Solvent Effects: The solvent environment plays a crucial role in the behavior of pharmaceutical compounds. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of the hydration shell around this compound. The radial distribution function (RDF) can be calculated to determine the average distance and coordination number of water molecules around the magnesium ion and different parts of the theophylline-7-acetate ligand. This information is critical for understanding the compound's solubility and its interactions in a biological medium. acs.org

In Silico Prediction of Molecular Interactions and Potential Biological Activities

In silico methods can be employed to predict the potential biological activities and molecular interactions of a compound based on its chemical structure. nih.govnih.gov These approaches often utilize machine learning models trained on large datasets of known active compounds.

By comparing the structural features of this compound to those of known bioactive molecules, it is possible to predict its likely protein targets and pharmacological effects. For instance, the presence of the theophylline scaffold strongly suggests activity at adenosine receptors and phosphodiesterases. nih.gov The addition of the magnesium acetate moiety might modulate this activity or introduce new biological functions. Network pharmacology approaches can be used to construct interaction networks between the compound, its potential targets, and associated biological pathways, providing a holistic view of its potential mechanism of action. nih.gov

Force Field Development and Parameterization for Advanced Simulations

Accurate MD simulations rely on a well-parameterized force field, which is a set of equations and parameters that describe the potential energy of the system. uiuc.edu While standard force fields like AMBER and CHARMM have parameters for many common biomolecules, specific parameters for a novel compound like this compound may need to be developed. nih.govfrontiersin.org

The parameterization process typically involves fitting the force field parameters to high-level quantum mechanical calculations or experimental data. For this compound, this would involve:

Bonded Parameters: Determining the equilibrium bond lengths, bond angles, and the force constants that govern their vibrations. These are often obtained from the Hessian matrix calculated during quantum mechanical frequency analysis.

Torsional Parameters: Defining the energy barriers for rotation around single bonds, which is crucial for accurately sampling the conformational space of the acetate side chain.

Non-bonded Parameters: Assigning partial atomic charges and van der Waals parameters to correctly describe the intermolecular and intramolecular non-covalent interactions. The partial charges are typically derived from fitting to the electrostatic potential calculated from quantum mechanics.

The development of a specific force field for this compound is essential for conducting reliable and predictive MD simulations of its behavior in complex biological environments.

Prediction of Crystal Structures and Polymorphic Forms

The solid-state structure of a pharmaceutical compound can significantly impact its physical properties, such as solubility and stability. Crystal structure prediction (CSP) is a computational method used to identify the most likely crystal packing arrangements for a given molecule. nih.govscispace.com

For this compound, CSP would involve generating a large number of plausible crystal structures and ranking them based on their lattice energies, which are calculated using force fields or a combination of force fields and quantum mechanics. worktribe.comacs.org This process can predict the most stable polymorphic form of the compound and identify other potential polymorphs that might be accessible under different crystallization conditions. Understanding the potential for polymorphism is critical in pharmaceutical development to ensure the consistent performance of the drug product. Experimental techniques such as X-ray diffraction can then be used to validate the predicted crystal structures. nih.gov

Advanced Research Applications and Materials Science Non Clinical Focus

Development of Certified Analytical Standards and Reference Materials for Research

In any scientific investigation, the accuracy and reproducibility of experimental results are paramount. This necessitates the use of certified reference materials (CRMs) and analytical standards. For compounds like theophylline (B1681296) and its derivatives, the development of reliable analytical methods is a critical first step toward establishing such standards.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of theophylline. Research has focused on developing convenient, reliable, and sensitive methods for analyzing theophylline and related compounds in various samples. For instance, capillary HPLC combined with mass spectrometry (MS) has been developed for the simultaneous determination of theophylline and its metabolites. Such methods are foundational for creating a CRM for Magnesium 7-theophyllineacetate.

A certified standard for this compound would serve several research purposes:

Method Validation: It would be used to validate the accuracy and precision of new analytical methods designed to quantify the compound in complex matrices.

Quality Control: In chemical synthesis or biomaterial fabrication, it would serve as a quality control standard to confirm the identity and purity of the synthesized compound.

Comparative Studies: It would allow for the accurate comparison of results across different laboratories and studies, ensuring that researchers are investigating the same chemical entity.

The process of creating a CRM involves rigorous characterization of the material to establish its purity and the precise concentration of the analyte. Techniques like HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. The table below outlines typical parameters assessed during the validation of an analytical method for a theophylline derivative, which would be essential for certifying this compound as a reference material.

| Analytical Parameter | Description | Example from Theophylline Analysis |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | A linear relationship was observed for theophylline in the concentration range of 5-25 µg/mL with a correlation coefficient (R²) of 0.9998. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | The LOD for theophylline was determined to be 0.99 µg/mL. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The LOQ for theophylline was determined to be 3 µg/mL. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (%RSD) values are calculated and must be within strict limitations. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery studies for theophylline showed results in the 99-100% range. |

Exploration of this compound in Novel Biomaterial Design (e.g., scaffolds, coatings)

The field of tissue engineering seeks to develop biomaterials that can support and promote the regeneration of damaged tissues. Magnesium and its alloys have emerged as a frontier in bone tissue engineering due to their biodegradability and osteoinductive properties. The incorporation of magnesium into biocomposite scaffolds can enhance the structural integrity of bone and stimulate the differentiation of stem cells into bone-forming cells (osteoblasts).

This compound could be explored as a component in novel biomaterial design for several reasons:

Magnesium Ion Release: As the biomaterial degrades, it would release magnesium ions, which are known to promote bone formation.

Theophylline's Biological Activity: Theophylline possesses anti-inflammatory properties. Its local release from a scaffold could help modulate the inflammatory response at the site of tissue regeneration, which is a critical factor for successful healing.

Scaffold Fabrication: The compound could potentially be integrated into various types of scaffolds, such as those made from biopolymers like collagen or polylactic acid (PLLA), through techniques like electrospinning or 3D printing.

Future Research Directions and Emerging Avenues for Magnesium 7 Theophyllineacetate

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

The application of "omics" technologies, such as proteomics and metabolomics, stands to revolutionize our understanding of how Magnesium 7-theophyllineacetate functions at a systemic level. These powerful analytical approaches provide a comprehensive snapshot of the molecular landscape within a cell or organism, offering insights that are not achievable through traditional targeted assays.

Proteomics allows for the large-scale study of proteins, their expression levels, modifications, and interactions. In the context of this compound research, proteomics can be employed to:

Identify Protein Targets: By comparing the proteomes of treated and untreated cells, researchers can identify proteins that directly or indirectly interact with the compound. This can uncover novel mechanisms of action and potential off-target effects.

Elucidate Signaling Pathways: Changes in protein expression and post-translational modifications can reveal the signaling pathways modulated by this compound.

Discover Biomarkers: Proteomic profiling may identify biomarkers that can predict the response to treatment with this compound or its derivatives. nih.govnih.gov

Metabolomics , the study of small molecule metabolites, provides a functional readout of the physiological state of a biological system. youtube.com For this compound, metabolomics can:

Map Metabolic Perturbations: By analyzing the changes in metabolite concentrations, researchers can understand how the compound affects various metabolic pathways. For instance, studies on theophylline (B1681296), a related compound, have utilized metabolomics to identify diagnostic biomarkers in diseases like COPD. nih.govnih.gov

Investigate Drug Metabolism: Metabolomic analysis can help to identify the metabolic breakdown products of this compound, providing crucial information about its pharmacokinetics and potential for drug-drug interactions.

Reveal System-Level Effects: Integrating metabolomic data with other omics data can provide a holistic view of the compound's impact on cellular and organismal physiology. eur.nl

An integrative multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in building a comprehensive model of this compound's biological activity. nih.govnih.gov This systems-level understanding is crucial for the rational design of future therapeutic strategies.

High-Throughput Screening Methodologies for Novel Analogues and Molecular Interactions

The development of novel analogues of this compound with improved efficacy, selectivity, and pharmacokinetic properties is a key objective for future research. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of chemical compounds.

Future HTS campaigns for this compound analogues could involve:

Cell-Based Assays: Designing cell-based assays that report on specific biological activities of interest. These assays can be automated to screen thousands of compounds in a short period.

In Silico Screening: Utilizing computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing. nih.gov This approach has been successfully used to explore novel xanthine (B1682287) oxidase inhibitors. nih.gov

Fragment-Based Screening: Identifying small molecular fragments that bind to the target of interest and then elaborating these fragments into more potent and specific ligands.

The synthesis of novel theophylline derivatives is an active area of research, with studies exploring various modifications to the theophylline scaffold to enhance biological activities, such as bronchodilator and antibacterial effects. researchgate.netresearchgate.net These synthetic efforts, combined with HTS, will accelerate the discovery of new drug candidates.

Application of Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Understanding where a drug localizes within a cell is fundamental to deciphering its mechanism of action. nih.gov Advanced imaging techniques offer unprecedented spatial and temporal resolution, enabling the visualization of drug molecules and their interactions with subcellular structures in living cells. nih.govresearchgate.net

For this compound, these techniques can be applied to:

Track Drug Distribution: By labeling the compound with a fluorescent probe, its uptake, distribution, and accumulation in different cellular compartments (e.g., mitochondria, lysosomes) can be monitored in real-time. researchgate.net

Visualize Target Engagement: Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to visualize the direct interaction of the compound with its protein target inside the cell.

Study Downstream Effects: Imaging can be used to observe the morphological and functional changes in organelles that occur as a consequence of drug treatment.

Super-resolution microscopy techniques, such as STED, PALM, and STORM, can overcome the diffraction limit of light, allowing for imaging at the nanoscale and providing a more detailed view of the subcellular landscape. nih.gov The application of these powerful imaging tools will be critical for a precise understanding of the molecular pharmacology of this compound.

Development of Robust Preclinical Models for Complex Biological System Investigations

The translation of findings from in vitro studies to clinical applications relies on the use of robust preclinical models that accurately recapitulate human physiology and disease. scireq.comyoutube.com For this compound, future research should focus on developing and utilizing more sophisticated preclinical models.

These models may include:

Genetically Engineered Animal Models: Mice and other animal models with specific genetic modifications can be used to study the compound's efficacy and mechanism of action in the context of a particular disease. youtube.com

Humanized Animal Models: Animals engrafted with human cells or tissues can provide a more accurate prediction of the compound's effects in humans.

Organoid Cultures: Three-dimensional organoid cultures derived from patient stem cells can serve as a powerful in vitro platform for testing drug efficacy and toxicity in a more physiologically relevant context. nih.gov

Disease-Specific Animal Models: Utilizing animal models that closely mimic the pathology of the target disease is crucial for evaluating the therapeutic potential of this compound. scireq.comnih.gov

The choice of preclinical model is critical and should be carefully considered based on the specific research question being addressed. youtube.com

Interdisciplinary Approaches and Collaborative Research Frameworks in Chemical Biology

The complexity of drug discovery and development necessitates a highly interdisciplinary approach. hilarispublisher.comresearchgate.net The future success of this compound research will depend on fostering collaborations between chemists, biologists, pharmacologists, clinicians, and data scientists.

Key aspects of this interdisciplinary approach include:

Chemical Biology: This field applies chemical tools and techniques to study and manipulate biological systems. hilarispublisher.com Chemical biologists can design and synthesize novel probes and analogues of this compound to investigate its biological functions. rsc.org

Computational Biology and Bioinformatics: These disciplines are essential for analyzing the large datasets generated by omics technologies and for building predictive models of drug action.

Translational Research: A strong collaboration between basic scientists and clinicians is crucial to ensure that preclinical findings are effectively translated into new therapies for patients.

Establishing collaborative research frameworks, such as multi-institutional consortia and public-private partnerships, will facilitate the sharing of resources, expertise, and data, thereby accelerating the pace of discovery.

Ethical Considerations in Basic and Preclinical Research on Novel Chemical Entities

The pursuit of scientific knowledge and the development of new medicines must always be guided by strong ethical principles. biobostonconsulting.comlindushealth.com Research involving novel chemical entities like this compound raises several ethical considerations that need to be carefully addressed.

Table 1: Key Ethical Considerations in Preclinical Research

| Ethical Principle | Description | Relevance to this compound Research |

| Animal Welfare | The use of animals in research must be justified, and their welfare must be protected through the principles of the 3Rs (Replacement, Reduction, and Refinement). biobostonconsulting.com | Researchers must use the minimum number of animals necessary and employ methods that minimize pain and distress. |

| Scientific Integrity | Research must be conducted with rigor and transparency to ensure the validity and reproducibility of the findings. biobostonconsulting.com | This includes robust study design, unbiased data analysis, and the complete reporting of results, including negative findings. nih.gov |

| Social Value | The research should have the potential to generate knowledge that can lead to improvements in human health. nih.gov | The potential benefits of the research on this compound must outweigh the risks and costs. |

| Informed Consent | While not directly applicable to preclinical research, the principles of informed consent are relevant to the eventual translation of the research to human trials. nih.gov | The data from preclinical studies must be robust enough to justify moving into human trials where informed consent is paramount. nih.govsrce.hr |

Adherence to these ethical principles is not only a moral imperative but also essential for ensuring the quality and societal acceptance of the research. biobostonconsulting.comlindushealth.com

Q & A

Q. How can researchers optimize the synthesis of Magnesium 7-theophyllineacetate to ensure reproducibility and purity?

Methodological Answer:

- Experimental Design: Follow protocols for synthesizing theophylline derivatives, ensuring stoichiometric ratios of magnesium salts and theophylline-acetic acid precursors. Use inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Characterization: Validate purity via HPLC (≥95% purity threshold) and elemental analysis. For novel compounds, provide full spectroscopic data (¹H/¹³C NMR, IR, HRMS) and compare with literature values for known analogs .

- Reproducibility: Document reaction conditions (temperature, solvent, catalyst) in detail. Use standardized reagents from reputable suppliers (e.g., Sigma-Aldrich, Merck) to minimize batch variability .

Q. What analytical techniques are most suitable for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Spectroscopy: Use FTIR to confirm carboxylate and magnesium coordination bands (e.g., 1600–1650 cm⁻¹ for carbonyl stretches) .

- Thermal Analysis: Perform TGA/DSC to assess decomposition temperatures and hydration states, critical for stability studies .

- X-ray Diffraction: Single-crystal XRD is ideal for resolving molecular geometry, though powder XRD suffices for polymorph identification .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data for this compound across different studies?

Methodological Answer:

- Data Normalization: Ensure consistent units for bioactivity metrics (e.g., IC₅₀ in μM ± SEM) and validate assays with positive/negative controls .

- Source Verification: Cross-check compound identity and purity across studies. Contradictions often arise from impurities or degradation products .

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, reducing reliance on indirect assays .

Q. What strategies improve the stability of this compound in aqueous solutions for in vivo studies?

Methodological Answer:

- pH Optimization: Maintain pH 7.4–8.5 to prevent hydrolysis. Buffer with phosphate or HEPES, avoiding carbonate buffers that may precipitate magnesium .

- Lyophilization: Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage. Rehydrate with degassed water to minimize oxidation .

- Accelerated Stability Testing: Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf-life under standard conditions .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the chelation step during synthesis?

Methodological Answer:

- Kinetic Control: Optimize reaction time and temperature. Magnesium chelation is often entropy-driven; longer reaction times (>24 hrs) at 25°C may improve yields .

- Ligand Exchange: Introduce competing ligands (e.g., acetate ions) to displace weakly bound counterions and enhance chelation efficiency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals .

- Outlier Detection: Apply Grubbs’ test or robust regression to exclude anomalous data points without biasing results .

Data Presentation and Publication Standards

Q. How should researchers present complex spectroscopic data for this compound in manuscripts?

Methodological Answer:

- Supplementary Materials: Deposit raw NMR/FTR spectra in repositories like Figshare or Zenodo. In the main text, summarize key peaks (e.g., “¹H NMR (D₂O): δ 3.45 ppm, singlet, Mg-OCH₃”) .

- Visual Clarity: Use color-coded spectra in figures (avoid red-green contrasts for colorblind accessibility) and label axes with SI units .

Q. What ethical guidelines apply to publishing negative or inconclusive results for this compound?

Methodological Answer:

- Full Disclosure: Report all replicates, including failed experiments, to prevent publication bias. Use statements like “No significant activity observed at tested concentrations (1–100 μM)” .

- Data Repositories: Upload negative datasets to platforms like ChemRxiv or Open Science Framework to support meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.